molecular formula C11H15NO2 B4668051 N-(4-ethoxybenzyl)acetamide

N-(4-ethoxybenzyl)acetamide

Cat. No. B4668051
M. Wt: 193.24 g/mol
InChI Key: UMKWBOPRARQLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxybenzyl)acetamide, also known as NEBA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. NEBA belongs to the family of benzylacetamide derivatives, which are known for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)acetamide is not fully understood. However, it is believed to act as a partial agonist or antagonist for GPCRs. N-(4-ethoxybenzyl)acetamide has been shown to modulate the activity of several GPCRs by altering their conformation or signaling pathways. This modulation can lead to changes in cellular responses, such as neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
N-(4-ethoxybenzyl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(4-ethoxybenzyl)acetamide can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can enhance cognitive function and memory. N-(4-ethoxybenzyl)acetamide has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition can lead to an increase in monoamine levels, which can enhance mood and motivation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-ethoxybenzyl)acetamide is its high affinity for GPCRs, which makes it a useful tool for studying the structure and function of these receptors. N-(4-ethoxybenzyl)acetamide can also be used to screen for potential drugs that target GPCRs. However, one of the limitations of N-(4-ethoxybenzyl)acetamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Another limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on N-(4-ethoxybenzyl)acetamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(4-ethoxybenzyl)acetamide has been shown to have neuroprotective effects in animal models of these diseases, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential as a tool for studying the role of GPCRs in cancer progression. N-(4-ethoxybenzyl)acetamide has been shown to modulate the activity of several GPCRs that are involved in tumor growth and metastasis, and further studies are needed to determine its potential as a cancer therapy.

Scientific Research Applications

N-(4-ethoxybenzyl)acetamide has been studied extensively for its potential applications in scientific research. One of the major areas of research is its use as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in signal transduction. N-(4-ethoxybenzyl)acetamide has been shown to bind to several GPCRs, including the serotonin receptor 5-HT1A, the dopamine receptor D2, and the adenosine receptor A2A. These receptors are involved in various physiological processes, such as neurotransmission, cardiovascular function, and immune response.

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11-6-4-10(5-7-11)8-12-9(2)13/h4-7H,3,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKWBOPRARQLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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